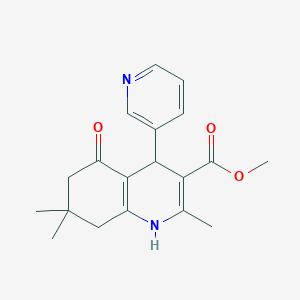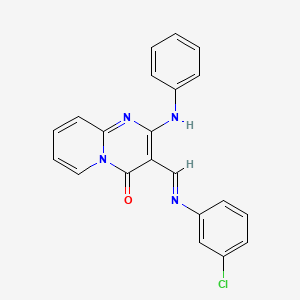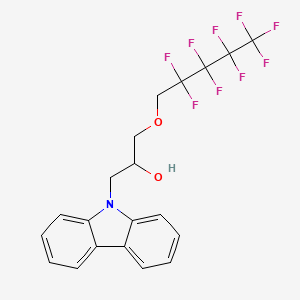
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate is a complex organic compound that features a unique combination of benzodioxin and chromen structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate typically involves multiple steps. One common approach starts with the preparation of the benzodioxin moiety, which can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The chromen structure is then introduced through a series of condensation reactions involving appropriate aldehydes and ketones. The final step involves the acetylation of the hydroxyl group to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen moiety to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various alkyl or aryl groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzaldehyde
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Uniqueness
Compared to similar compounds, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxo-2H-chromen-4-yl acetate is unique due to its combined benzodioxin and chromen structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H16O7 |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-oxochromen-4-yl] acetate |
InChI |
InChI=1S/C20H16O7/c1-11(21)26-19-14-5-4-13(23-2)10-16(14)27-20(22)18(19)12-3-6-15-17(9-12)25-8-7-24-15/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
ZCIAGKNRUFNCFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11984936.png)



![4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B11984959.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11984983.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11984984.png)
![3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11984990.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11984995.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11984999.png)


